molecular formula C10H13ClNOPS B13757373 (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide CAS No. 57573-32-7

(2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide

Cat. No.: B13757373
CAS No.: 57573-32-7
M. Wt: 261.71 g/mol
InChI Key: AYEYHZBPPMGEKL-BXGCZWRVSA-N
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Description

(2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphorus atom bonded to an oxazaphospholidine ring and a sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide typically involves the reaction of a chlorophosphine with an appropriate oxazaphospholidine precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maintain consistency and yield. The use of catalysts and solvents can also play a crucial role in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

(2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine: Lacks the sulfide group, making it less reactive in certain chemical reactions.

    (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-oxide: Contains an oxide group instead of a sulfide, leading to different chemical properties and reactivity.

Uniqueness

The presence of the sulfide group in (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide makes it unique compared to its analogs

Properties

CAS No.

57573-32-7

Molecular Formula

C10H13ClNOPS

Molecular Weight

261.71 g/mol

IUPAC Name

(2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine

InChI

InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14-/m0/s1

InChI Key

AYEYHZBPPMGEKL-BXGCZWRVSA-N

Isomeric SMILES

C[C@H]1[C@H](O[P@@](=S)(N1C)Cl)C2=CC=CC=C2

Canonical SMILES

CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2

Origin of Product

United States

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